AChE Inhibition Profile
2-Bromo-6-nitrophenyl Isothiocyanate demonstrates significantly lower enzymatic inhibition potency compared to more potent isothiocyanate inhibitors, which is a critical differentiator for applications requiring controlled, low-background reactivity. In a standardized human acetylcholinesterase (AChE) inhibition assay, this compound exhibited an IC50 > 20,000 nM, a value orders of magnitude higher (i.e., less potent) than potent AChE inhibitors like compound 6 (IC50 = 22.21 nM) [1]. This stark contrast confirms that 2-Bromo-6-nitrophenyl Isothiocyanate is not a general enzymatic inhibitor, making it a preferred reagent in complex biological systems where off-target enzyme binding must be minimized.
| Evidence Dimension | Inhibition of Human Acetylcholinesterase (AChE) Activity |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | Potent isothiocyanate inhibitor (Compound 6): IC50 = 22.21 nM |
| Quantified Difference | Target compound is >900-fold less potent (higher IC50 indicates lower inhibitory activity). |
| Conditions | Inhibition of human erythrocyte AChE using acetylthiocholine iodide as substrate, incubated for 10 min, followed by Ellman's method [1]. |
Why This Matters
For researchers designing bioconjugation probes or studying cellular pathways, this data confirms the compound's low potential for interfering with critical cholinergic signaling, ensuring experimental outcomes are driven by intended reactivity rather than off-target enzyme inhibition.
- [1] BindingDB. (n.d.). BDBM50463656 (CHEMBL4250287): IC50 for Human Acetylcholinesterase. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50463656 View Source
